![molecular formula C18H12Cl2N2O5S B14204824 2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide CAS No. 823782-37-2](/img/structure/B14204824.png)
2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide is an organic compound with the molecular formula C18H12Cl2N2O4S. This compound is characterized by the presence of two chlorine atoms, a nitrophenoxy group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide typically involves multiple steps:
Nitration: The initial step involves the nitration of phenol to produce 4-nitrophenol.
Etherification: 4-nitrophenol is then reacted with 2,5-dichlorobenzene in the presence of a base to form 2,5-dichloro-4-nitrophenoxybenzene.
Sulfonation: The final step involves the sulfonation of 2,5-dichloro-4-nitrophenoxybenzene with chlorosulfonic acid, followed by the reaction with aniline to form the desired sulfonamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Reduction: Formation of 2,5-dichloro-N-[4-(4-aminophenoxy)phenyl]benzene-1-sulfonamide.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Applications De Recherche Scientifique
2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-1-(4-nitrophenoxy)benzene: Similar structure but lacks the sulfonamide group.
2,5-Dichloro-1,4-benzenediamine: Contains amino groups instead of the nitrophenoxy group.
2,5-Dichloro-4-nitrophenoxybenzene: Lacks the sulfonamide group.
Uniqueness
2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide is unique due to the presence of both the nitrophenoxy and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
823782-37-2 |
|---|---|
Formule moléculaire |
C18H12Cl2N2O5S |
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
2,5-dichloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H12Cl2N2O5S/c19-12-1-10-17(20)18(11-12)28(25,26)21-13-2-6-15(7-3-13)27-16-8-4-14(5-9-16)22(23)24/h1-11,21H |
Clé InChI |
PYWLWHLCCNROQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


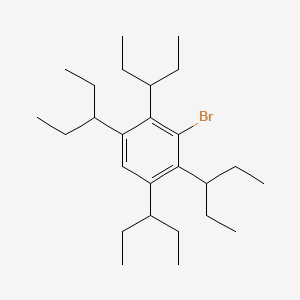
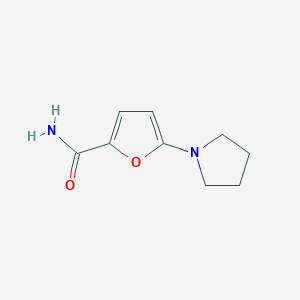
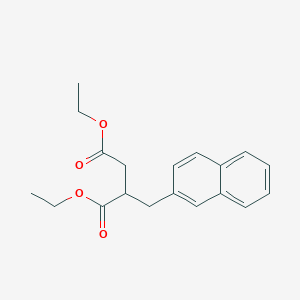
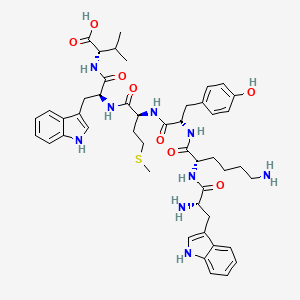
![2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14204762.png)

![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)

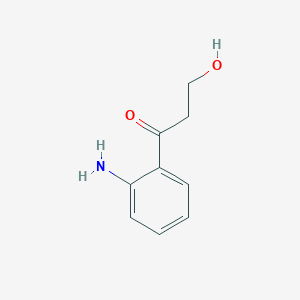

![Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B14204795.png)
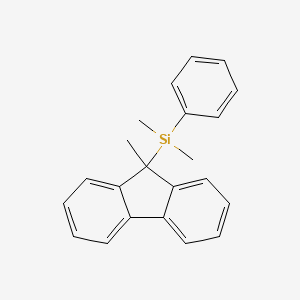
![3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol](/img/structure/B14204821.png)
![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
